molecular formula C8H16N2O4 B1146505 3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid CAS No. 159002-17-2

3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No. B1146505
M. Wt: 204.22
InChI Key:
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Patent
US06653281B1

Procedure details

To a 1:1 dimethylformamide:water solution (170 ml) of [bis(trifluoroacetoxy)iodo]benzene (12.89 g, 32.29 mmol, 1.5 equiv) was added N-α-BOC-D-asparagine (5 g, 21.53 mmol, 1 equiv). This solution stirred at room temperature for 0.5 h before pyridine (3.4 g, 43.06 mmol, 2 equiv) was added. After 18 h the reaction was concentrated in vacuo and the residue was redissolved in water before being washed with diethyl ether (2×, 50 ml). The aqueous layer was concentrated in vacuo and the crude product was recrystallized from hot acetonitrile to give E7-1 (1.10 g, 25% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.89 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[N:2](C)C=O.FC(F)(F)C(OI(C1C=CC=CC=1)OC(=O)C(F)(F)F)=O.[CH3:27][C:28]([O:31][C:32]([NH:34][C@@H:35]([C:40]([OH:42])=[O:41])[CH2:36]C(N)=O)=[O:33])([CH3:30])[CH3:29].N1C=CC=CC=1>O>[CH3:30][C:28]([O:31][C:32]([NH:34][CH:35]([C:40]([OH:42])=[O:41])[CH2:36][NH2:2])=[O:33])([CH3:27])[CH3:29]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
12.89 g
Type
reactant
Smiles
FC(C(=O)OI(OC(C(F)(F)F)=O)C1=CC=CC=C1)(F)F
Name
Quantity
5 g
Type
reactant
Smiles
CC(C)(C)OC(=O)N[C@H](CC(=O)N)C(=O)O
Name
Quantity
170 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.4 g
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
After 18 h the reaction was concentrated in vacuo
Duration
18 h
DISSOLUTION
Type
DISSOLUTION
Details
the residue was redissolved in water
WASH
Type
WASH
Details
before being washed with diethyl ether (2×, 50 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous layer was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the crude product was recrystallized from hot acetonitrile
CUSTOM
Type
CUSTOM
Details
to give E7-1 (1.10 g, 25% yield)

Outcomes

Product
Name
Type
Smiles
CC(C)(C)OC(=O)NC(CN)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.